N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide
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Overview
Description
N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide (let’s call it Compound A ) is a novel synthetic cannabinoid. It was first identified as a designer drug in illegal products sold in Japan . Unlike many other synthetic cannabinoids, Compound A stands out due to its unique structure, which includes an adamantyl group and an indazole moiety.
Preparation Methods
Synthetic Routes:: The synthetic routes for Compound A are not widely documented. its industrial production likely involves multistep organic synthesis. Researchers have used liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses to confirm its structure .
Chemical Reactions Analysis
Reactions Undergone:: Compound A may undergo various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific details about these reactions remain scarce.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides may occur.
Major Products:: The major products formed during these reactions would depend on the specific conditions and reagents used. Further research is needed to elucidate these details.
Scientific Research Applications
Chemistry:: Compound A’s unique structure makes it an intriguing target for medicinal chemistry research. Scientists may explore its interactions with cannabinoid receptors and its potential as a lead compound for drug development.
Biology and Medicine::Cannabinoid Receptor Agonist: Compound A likely interacts with cannabinoid receptors (CB₁ and CB₂), affecting various physiological processes.
Neuropharmacology: Investigating its effects on the central nervous system could reveal therapeutic applications.
Pain Management: Synthetic cannabinoids are often studied for their analgesic properties.
Industry:: Compound A’s industrial applications are yet to be fully explored. its potential as a pharmacologically active compound warrants further investigation.
Mechanism of Action
The exact mechanism by which Compound A exerts its effects remains speculative. It likely involves binding to cannabinoid receptors, modulating signaling pathways, and influencing neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds:: While Compound A is unique due to its adamantyl and indazole groups, it shares similarities with other synthetic cannabinoids, such as JWH-018, AM-1220, and AM-2233. These compounds also interact with cannabinoid receptors and exhibit cannabimimetic effects .
Properties
Molecular Formula |
C24H32N4O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-6-cyclopropyl-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H32N4O/c1-13(2)28-22-21(14(3)27-28)19(9-20(25-22)18-4-5-18)23(29)26-24-10-15-6-16(11-24)8-17(7-15)12-24/h9,13,15-18H,4-8,10-12H2,1-3H3,(H,26,29) |
InChI Key |
DWLDJEFRDXIUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC45CC6CC(C4)CC(C6)C5)C(C)C |
Origin of Product |
United States |
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